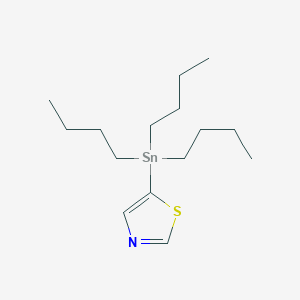

5-(Tributylstannyl)-1,3-thiazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-(tributylstannyl)-1,3-thiazole and related compounds often involves palladium-catalyzed coupling reactions, leveraging the tributylstannyl group's ability to act as a versatile handle for further functionalization. For example, 5-(tributylstannyl)isoxazoles have been synthesized through 1,3-dipolar cycloaddition reactions of ethynyltributylstannane with nitrile oxides, highlighting the utility of tributylstannyl groups in constructing complex heterocycles (Kondo et al., 1989).

Molecular Structure Analysis

Structural analysis of these compounds often involves X-ray crystallography, spectroscopic methods, and computational chemistry techniques to elucidate their geometries and electronic structures. The presence of a tributylstannyl group adjacent to a heterocyclic core can influence the electronic properties and spatial arrangement of the molecule, affecting its reactivity and interaction with other molecules.

Chemical Reactions and Properties

The tributylstannyl group in these compounds serves as a precursor for various cross-coupling reactions, enabling the synthesis of a wide array of functionalized heterocycles. For instance, the conversion of 5-(tributylstannyl)isoxazoles to different arylated products through palladium-catalyzed reactions demonstrates the chemical versatility of these compounds (Kondo et al., 1989).

Aplicaciones Científicas De Investigación

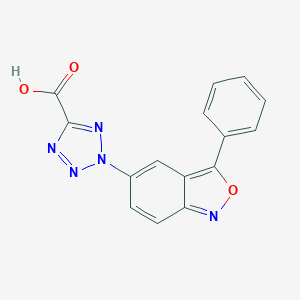

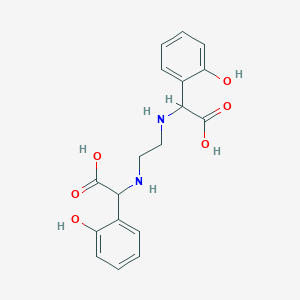

Synthesis and Coupling Reactions

5-(Tributylstannyl)-1,3-thiazole serves as a versatile reagent in the synthesis of heteroaryl compounds through palladium-catalyzed cross-coupling reactions. It has been particularly useful for converting aryl- and heteroaryl-halides into 5-aryl- and 5-heteroaryl-1H-tetrazoles, showcasing its efficiency in coupling with electron-neutral and electron-poor substrates to achieve yields ranging from 35–93% (Bookser, 2000).

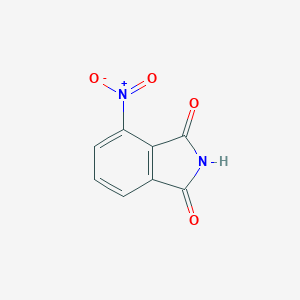

Anticancer Activity

Another significant application of derivatives related to 5-(Tributylstannyl)-1,3-thiazole is in the development of anticancer compounds. For instance, the synthesis of 5-(2′-indolyl)thiazoles and their evaluation against human cancer cell lines have shown that specific compounds within this class exhibit promising anticancer activity, highlighting their potential in chemotherapy research (Vaddula et al., 2016).

Photophysical and Electrochemical Properties

Furthermore, the synthesis and study of disk-shaped trithiazolyl-1,3,5-triazines bearing decyloxybenzene moieties, achieved via Migita-Kosugi-Stille coupling reactions involving tributyltin(thiazoles), have provided insights into the photophysical properties, redox characteristics, and self-assembly behaviors of these compounds. This research demonstrates the impact of thiazole units on enhancing fluorescence quantum yields and altering the electronic properties of the resulting materials, which could be beneficial for the development of advanced materials (Kato et al., 2018).

Synthesis of Fluoro-Pyrazoles

The palladium-catalyzed cross-coupling reactions of 5-tributylstannyl-4-fluoro-1H-pyrazole with aryl iodides have been utilized to produce high yields of 5-aryl-4-fluoro-1H-pyrazoles. These reactions, under the influence of carbon monoxide, have been further adapted to yield 5-acyl-4-fluoro-1H-pyrazoles, showcasing the flexibility of 5-(tributylstannyl)-1,3-thiazole derivatives in synthetic organic chemistry (Hanamoto et al., 2007).

Safety And Hazards

Propiedades

IUPAC Name |

tributyl(1,3-thiazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1,3H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWNSHUNTJWVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376847 | |

| Record name | 5-(Tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tributylstannyl)-1,3-thiazole | |

CAS RN |

157025-33-7 | |

| Record name | 5-(Tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(tributylstannyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)

![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)

![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32564.png)

![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)